2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine
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Overview
Description
2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine is a chemical compound with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.20 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Scientific Research Applications
2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyridine derivatives, which undergo a series of chemical reactions to introduce the hydroxymethyl and methoxy groups at specific positions on the pyridine ring . The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also important aspects of industrial production .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxymethyl groups to form corresponding aldehydes or carboxylic acids.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the compound to form alcohols or other reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Mechanism of Action
The mechanism of action of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-4-methoxy-3-methylpyridine: Similar in structure but lacks the hydroxymethyl groups.
2,5-Dihydroxy-4-methoxy-3-methylpyridine: Similar but with hydroxyl groups instead of hydroxymethyl groups.
Uniqueness
2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine is unique due to the presence of both hydroxymethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
[6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6-8(5-12)10-3-7(4-11)9(6)13-2/h3,11-12H,4-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWLUTITIFTTKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CO)CO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675852 |
Source
|
Record name | (4-Methoxy-3-methylpyridine-2,5-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120003-76-1 |
Source
|
Record name | 4-Methoxy-3-methyl-2,5-pyridinedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120003-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Methoxy-3-methylpyridine-2,5-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40675852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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